

# The Function of Adenine Nucleotide Translocase 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Adenine Nucleotide Translocase 4 (ANT4), encoded by the SLC25A31 gene, is a critical mitochondrial protein responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. Unlike its somatic isoforms (ANT1, ANT2, and ANT3), ANT4 exhibits a highly tissue-specific expression pattern, predominantly found in meiotic and post-meiotic germ cells of the testis. This unique localization underscores its indispensable role in spermatogenesis and male fertility. Deficiencies in ANT4 function have been linked to meiotic arrest, increased apoptosis of spermatogenic cells, and subsequent infertility, highlighting it as a potential target for non-hormonal male contraception. This technical guide provides a comprehensive overview of the core functions of ANT4, including its biochemical activity, role in cellular metabolism and signaling, and its implication in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial transporter.

# **Core Function: ADP/ATP Exchange**

The primary and most well-characterized function of all ANT isoforms, including **ANT4**, is to facilitate the 1:1 exchange of ADP from the cytosol for ATP synthesized in the mitochondrial matrix.[1] This process is fundamental for providing the cell with a continuous supply of ATP to power various cellular activities. The transport cycle is a complex conformational change of the



carrier protein, driven by the electrochemical gradient across the inner mitochondrial membrane.

#### **Kinetic Parameters**

While precise Michaelis-Menten constants (Km and Vmax) for human **ANT4** are not readily available in the literature, studies on other ANT isoforms and reconstituted systems provide insights into its kinetic properties. The affinity for ADP is generally in the low micromolar range. The transport rate is influenced by the mitochondrial membrane potential, pH, and the availability of its substrates.

Table 1: Kinetic Parameters of ANT Isoforms

Parameter	Substrate	Typical Value Range	Notes
Km	ADP	1-10 μΜ	The affinity for ADP is crucial for regulating oxidative phosphorylation.

| Vmax | ATP/ADP Exchange | Variable | Highly dependent on the experimental system (isolated mitochondria vs. reconstituted liposomes) and conditions. |

Note: The provided values are representative of ANT family members and may vary for ANT4.

#### **Role in Cellular Processes**

**ANT4**'s function extends beyond simple energy translocation; it is a key player in several critical cellular processes, particularly within the specialized environment of the testes.

#### **Spermatogenesis and Male Fertility**

**ANT4** is essential for the progression of spermatogenesis.[2] Knockout mouse models have demonstrated that the absence of **ANT4** leads to an early meiotic arrest at the pachytene stage, increased apoptosis of spermatocytes, and complete male infertility.[2] This phenotype



underscores the high energetic demands of meiosis and the critical role of **ANT4** in meeting these demands.

#### **Regulation of Oxidative Stress**

Loss of **ANT4** function has been shown to induce an imbalance between oxidants and antioxidants in testicular tissue, leading to a state of oxidative stress.[3] This is characterized by an increase in reactive oxygen species (ROS) and a decrease in the levels of antioxidant enzymes. The resulting oxidative damage can contribute to germ cell apoptosis and impaired sperm function.

#### **Involvement in Apoptosis**

**ANT4** plays a significant role in the intrinsic (mitochondrial) pathway of apoptosis. In **ANT4**-deficient testicular cells, there is an observed upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in programmed cell death.[2][3]

#### **Autophagy**

Evidence suggests a link between **ANT4** and the process of autophagy, the cellular mechanism for degrading and recycling cellular components. In **ANT4** knockout mice, there is an accumulation of autophagosomes in testicular tissue, indicating a potential disruption in autophagic flux.[3] This impairment in cellular quality control can further contribute to germ cell death and infertility.

# **Signaling Pathways Involving ANT4**

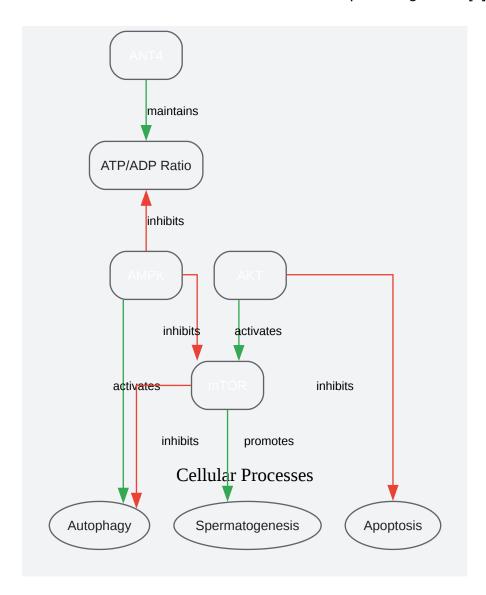
**ANT4**'s function is intricately linked with key cellular signaling pathways that govern cell survival, proliferation, and metabolism.

#### **AKT-AMPK-mTOR Pathway**

The AKT-AMPK-mTOR signaling cascade is a central regulator of cellular energy homeostasis and is influenced by **ANT4** activity. In the absence of **ANT4**, a decrease in the ATP/ADP ratio can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor.



Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation. Furthermore, alterations in this pathway can impact the pro-survival signaling of AKT. The dysregulation of the AKT-AMPK-mTOR pathway in **ANT4**-deficient cells contributes to the observed defects in spermatogenesis.[3]



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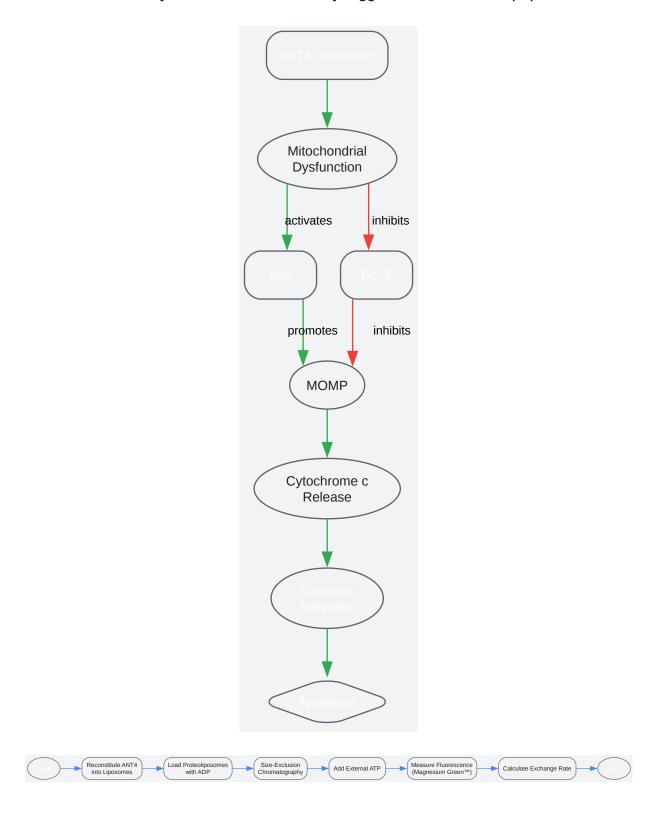
Caption: ANT4's role in the AKT-AMPK-mTOR signaling pathway.

### **Intrinsic Apoptosis Pathway**

**ANT4** function is critical for maintaining mitochondrial integrity and preventing the initiation of the intrinsic apoptosis pathway. A functional **ANT4** ensures an adequate supply of ATP for



cellular processes and helps maintain the mitochondrial membrane potential. Loss of **ANT4** leads to mitochondrial dysfunction, which is a key trigger for the intrinsic apoptotic cascade.



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- To cite this document: BenchChem. [The Function of Adenine Nucleotide Translocase 4: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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